molecular formula C8H6BrFO2 B1457541 2-(3-Bromo-5-fluorophenoxy)acetaldehyde CAS No. 1515335-27-9

2-(3-Bromo-5-fluorophenoxy)acetaldehyde

Cat. No. B1457541
CAS RN: 1515335-27-9
M. Wt: 233.03 g/mol
InChI Key: HCALHEPLKQAKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-5-fluorophenoxy)acetaldehyde (BFPA) is a heterocyclic aldehyde compound that is used in a variety of scientific research and laboratory experiments. BFPA has a wide range of applications, from use as a reagent in organic synthesis to its use in the study of biochemical and physiological processes.

Scientific Research Applications

  • Synthesis and Characterization :

    • The compound 4-Bromo-2-fluorobenzaldehyde, similar in structure to 2-(3-Bromo-5-fluorophenoxy)acetaldehyde, was used in the synthesis of fluorinated 1,5 – Benzothiazepines and Pyrazolines. These compounds were characterized based on their spectral data (Jagadhani, Kundlikar, & Karale, 2015).
  • Chemical Reactions Involving Acetaldehyde Derivatives :

    • Acetaldehyde, which is a part of the compound , has been studied in various reactions. For instance, its direct asymmetric self-aldolization was catalyzed by L-proline, forming valuable building blocks for further chemical synthesis (Córdova, Notz, & Barbas, 2002).
    • In another study, acetaldehyde's role in forming aggregation-induced emission luminogens was investigated, highlighting its importance in fluorescence sensing applications (Yang et al., 2019).
  • Catalytic and Reaction Mechanisms :

    • Reactions of acetaldehyde on various catalysts, such as CeO2 and CeO2-Supported Catalysts, have been explored. These studies provide insights into the oxidation, reduction, and carbon-carbon bond formation reactions involving acetaldehyde (Idriss et al., 1995).
    • The adsorption of acetaldehyde on TiO2 surfaces and its role in the aldol condensation reaction has been studied, providing evidence of the formation of certain intermediates (Singh et al., 2008).
  • Biological and Environmental Aspects :

    • Acetaldehyde's interaction with DNA and its potential implications as a mutagen and carcinogen have been studied, identifying various DNA adducts formed by acetaldehyde (Wang et al., 2000).
    • The complete oxidation of acetaldehyde and toluene over a Pd/WO(3) photocatalyst under light irradiation highlights its environmental applications, particularly in air purification and pollution control (Arai et al., 2008).

properties

IUPAC Name

2-(3-bromo-5-fluorophenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCALHEPLKQAKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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